Increased Lipophilicity vs. Non-Methylated Parent Compound
The computed partition coefficient (XLogP3) for 5-methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid is 1.5, compared to 1.1 for [3,3'-bipyridine]-2,2'-dicarboxylic acid, indicating a ~36% increase in predicted lipophilicity attributable to the single methyl group [1][2]. This shift towards greater hydrophobicity can influence solubility in non-polar media, membrane permeability, and MOF synthesis in mixed-solvent systems.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | [3,3'-Bipyridine]-2,2'-dicarboxylic acid: 1.1 |
| Quantified Difference | Δ = +0.4 (approximately 36% higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, this quantifiable lipophilicity difference is critical when the ligand must operate in mixed aqueous/organic environments, such as in the synthesis of hydrophobic MOFs or in biphasic catalytic systems.
- [1] PubChem. 5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. [3,3'-Bipyridine]-2,2'-dicarboxylic acid. Computed Properties: XLogP3-AA. View Source
